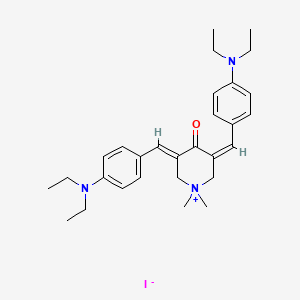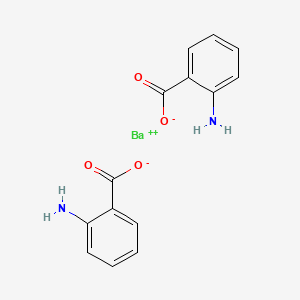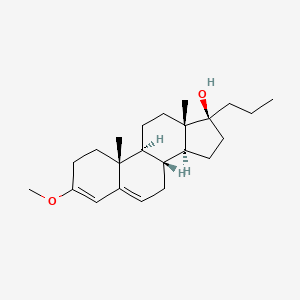
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is a synthetic steroid compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from basic steroid precursors. The process often includes:
Methoxylation: Introduction of a methoxy group at the 3-position.
Propylation: Addition of a propyl group at the 17-position.
Cyclization: Formation of the androstane ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
17beta-hydroxy-5alpha-androstan-3-one: A related steroid with similar structural features.
17beta-Nitro-5alpha-androstan-3alpha-ol: Another analog with distinct functional groups.
Uniqueness
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is unique due to its specific methoxy and propyl substitutions, which confer distinct chemical and biological properties compared to other androstane derivatives.
Properties
CAS No. |
94405-99-9 |
|---|---|
Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-17-propyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H36O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h6,15,18-20,24H,5,7-14H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
ZCJDRIHZLNGEBB-KOORYGTMSA-N |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)C)O |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




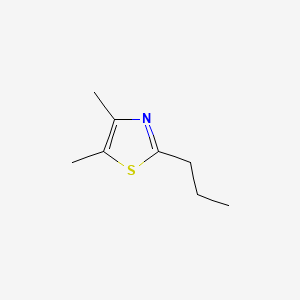
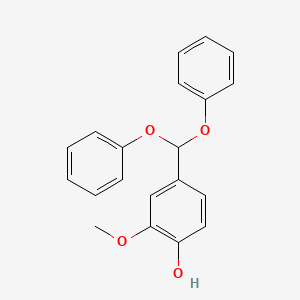
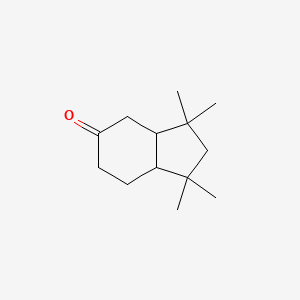
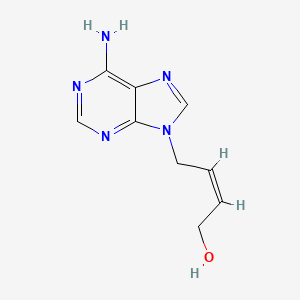

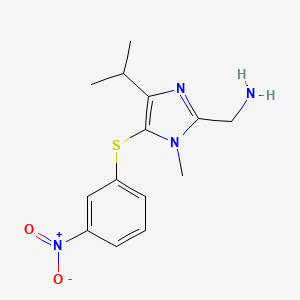
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

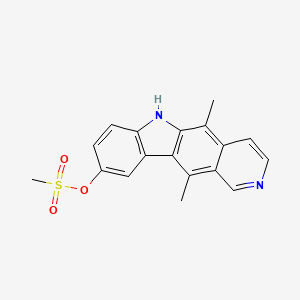
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
